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  • Product: 4-chloro-N-(3-formylphenyl)benzamide
  • CAS: 721409-05-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-chloro-N-(3-formylphenyl)benzamide

Abstract This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of 4-chloro-N-(3-formylphenyl)benzamide, a compound of interest in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of 4-chloro-N-(3-formylphenyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this document synthesizes predicted data from validated computational models, comparative analysis with structurally related benzamides, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. This guide details the molecular architecture, predicted physicochemical parameters, and step-by-step protocols for its empirical determination. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction

Benzamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide spectrum of biological activities that have led to their use as antiemetics, antipsychotics, and anticancer agents. The specific substitutions on the benzamide scaffold are critical in defining a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. 4-chloro-N-(3-formylphenyl)benzamide (CAS No. 721409-05-8) presents a unique combination of a chlorinated benzoyl group and a formyl-substituted aniline moiety, suggesting potential for novel pharmacological applications. An in-depth understanding of its molecular structure and physicochemical properties is paramount for its exploration as a potential therapeutic agent.

Molecular Structure and Elucidation

The molecular structure of 4-chloro-N-(3-formylphenyl)benzamide is characterized by a central amide linkage connecting a 4-chlorinated benzene ring to a 3-formyl-substituted benzene ring.

Structural Features
  • Molecular Formula: C₁₄H₁₀ClNO₂[1]

  • Molecular Weight: 259.69 g/mol [1][2]

  • Systematic IUPAC Name: 4-chloro-N-(3-formylphenyl)benzamide

The presence of a chlorine atom, a formyl group, and an amide linkage bestows specific electronic and steric properties that influence its intermolecular interactions and overall conformation. The dihedral angle between the two aromatic rings is a key determinant of its three-dimensional shape and its ability to interact with biological targets. For comparison, the dihedral angle in the related compound 4-chloro-N-phenylbenzamide is 59.6°.[3]

Caption: 2D representation of 4-chloro-N-(3-formylphenyl)benzamide.

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the aldehyde proton. The protons on the 4-chlorobenzoyl ring would likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the 3-formylphenyl ring would exhibit a more complex splitting pattern due to their meta and ortho couplings. The aldehyde proton (CHO) would be a singlet in the downfield region (around 9-10 ppm), and the amide proton (NH) would also be a singlet, with its chemical shift being solvent-dependent.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all 14 carbon atoms. The carbonyl carbons of the amide and aldehyde would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹) and the aldehyde (around 1700 cm⁻¹), and C-Cl stretch (around 750 cm⁻¹).[4]

2.2.4. Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z 259 and an (M+2)⁺ peak at m/z 261 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Physicochemical Properties

The physicochemical properties of a drug candidate are crucial for its developability. The following table summarizes the predicted and estimated properties of 4-chloro-N-(3-formylphenyl)benzamide.

PropertyPredicted/Estimated ValueSource/Method
Molecular Weight 259.69 g/mol Calculation
Boiling Point 342.3 ± 27.0 °CPredicted[2]
Density 1.353 ± 0.06 g/cm³Predicted[2]
logP (XlogP) 3.3Predicted[1]
Aqueous Solubility Not available (expected to be low)-
pKa Not available-

Experimental Protocols for Physicochemical Characterization

To provide a framework for the empirical validation of the predicted properties, this section outlines detailed, step-by-step methodologies for key experiments.

Synthesis of 4-chloro-N-(3-formylphenyl)benzamide

A representative protocol for the synthesis is the Schotten-Baumann reaction between 4-chlorobenzoyl chloride and 3-aminobenzaldehyde.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 equivalent) in a suitable organic solvent such as dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reagents: Slowly and simultaneously add 4-chlorobenzoyl chloride (1.1 equivalents) and an aqueous solution of a base (e.g., 10% sodium hydroxide, 1.5 equivalents) to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Separate the organic layer. Wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-aminobenzaldehyde 3-aminobenzaldehyde Schotten-Baumann Schotten-Baumann Reaction (DCM, NaOH, 0°C to RT) 3-aminobenzaldehyde->Schotten-Baumann 4-chlorobenzoyl_chloride 4-chlorobenzoyl chloride 4-chlorobenzoyl_chloride->Schotten-Baumann Liquid-Liquid_Extraction Liquid-Liquid Extraction Schotten-Baumann->Liquid-Liquid_Extraction Washing Washing Liquid-Liquid_Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification Target_Molecule 4-chloro-N-(3-formylphenyl)benzamide Purification->Target_Molecule

Caption: Workflow for the synthesis of 4-chloro-N-(3-formylphenyl)benzamide.

Determination of Octanol-Water Partition Coefficient (logP)

The lipophilicity of a compound, quantified by its logP value, is a critical determinant of its pharmacokinetic properties. The shake-flask method is the gold standard for experimental logP determination.[5]

Protocol: Shake-Flask Method

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of 4-chloro-N-(3-formylphenyl)benzamide in pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing oral bioavailability. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.

Protocol: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 4-chloro-N-(3-formylphenyl)benzamide to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.[6][7]

  • Separation of Undissolved Solid: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

This technical guide provides a detailed overview of the molecular structure and predicted physicochemical properties of 4-chloro-N-(3-formylphenyl)benzamide. While awaiting empirical validation, the information presented herein serves as a valuable resource for researchers in the field of drug discovery and development. The provided experimental protocols offer a clear path for the determination of its key physicochemical parameters, which will be essential for elucidating its potential as a therapeutic agent. The synthesis of this and other structurally related benzamides may open new avenues for the development of novel drugs with improved efficacy and safety profiles.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • LogP/D. Cambridge MedChem Consulting. Available from: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.
  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Determination of logP coefficients via a RP-HPLC column. Google Patents.
  • Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. (2015).
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Available from: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2014). European Journal of Pharmaceutical Sciences, 51, 19-27.
  • In vitro solubility assays in drug discovery. (2008). Drug Discovery Today, 13(15-16), 668-73.
  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. (2018). Drug Discovery Today: Technologies, 27, 25-32.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies, 17(4), 26-31.
  • C-13 NMR Spectrum. University of Manitoba. Available from: [Link]

  • NMR SPECTRA OF CHAPTER 1. AIR Unimi. Available from: [Link]

  • Thermodynamic solubility. PCBIS. Available from: [Link]

  • Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (2021). Indian Journal of Pure & Applied Physics, 59, 513-524.
  • A High-Throughput Method for Lipophilicity Measurement. (2006).
  • LogD. Cambridge MedChem Consulting. Available from: [Link]

  • Benzamide, 4-chloro-. NIST WebBook. Available from: [Link]

  • Determination of log P coefficients via a RP-HPLC column. Google Patents.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules, 29(15), 3514.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
  • Supplementary Material. The Royal Society of Chemistry. Available from: [Link]

  • 4-Chloro-N-(2-formylphenyl)benzamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]

  • Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. ResearchGate. Available from: [Link]

  • 4-chloro-N-(4-methylphenyl)benzamide. PubChem. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • 4-chloro-n-(3-formylphenyl)benzamide (C14H10ClNO2). PubChemLite. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available from: [Link]

  • 4-Chloro-N-phenylbenzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o3171.
  • 4-Chloro-N-(3-methylphenyl)benzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2903.
  • N-(2-Formylphenyl)benzamide. CAS Common Chemistry. Available from: [Link]

  • 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1718.
  • N-(4-Methylphenyl)benzamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 64(1), o83.

Sources

Exploratory

The Pharmacophoric Significance of 4-chloro-N-(3-formylphenyl)benzamide in Modern Medicinal Chemistry: A Technical Guide

Abstract The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the benzamide scaffold has emerged as a privileged structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the benzamide scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This in-depth technical guide focuses on a particularly promising derivative, 4-chloro-N-(3-formylphenyl)benzamide, and elucidates its role as a versatile pharmacophore in the design and development of targeted therapies. We will explore its significance in the inhibition of key protein targets, delve into its structure-activity relationships, provide detailed experimental protocols for its synthesis and biological evaluation, and present a forward-looking perspective on its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery pipelines.

Introduction: The Benzamide Scaffold as a Privileged Pharmacophore

In the intricate world of drug design, a "pharmacophore" represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification and optimization of pharmacophores are central to the development of new drugs. The benzamide moiety, characterized by a carboxamide group attached to a benzene ring, is a classic example of a privileged scaffold. Its structural rigidity, coupled with its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an ideal anchor for engaging with biological targets.

This guide will specifically dissect the medicinal chemistry of 4-chloro-N-(3-formylphenyl)benzamide . This molecule possesses a unique combination of structural features:

  • The 4-chlorobenzoyl group: The chlorine atom at the para position of the benzoyl ring can influence the electronic properties of the amide bond and participate in halogen bonding, a type of non-covalent interaction of growing importance in drug design.

  • The amide linker: This critical hydrogen-bonding unit provides a directional interaction point with the target protein.

  • The 3-formylphenyl group: The aldehyde functionality in the meta position of the aniline ring offers a reactive handle for further chemical modification and can also act as a hydrogen bond acceptor.

These features collectively contribute to its potential as a potent and selective modulator of various biological targets, two of which will be the focus of this guide: p38α Mitogen-Activated Protein Kinase (MAPK) and P-glycoprotein (P-gp).

The Role of 4-chloro-N-(3-formylphenyl)benzamide as a p38α MAPK Inhibitor Pharmacophore

The p38α mitogen-activated protein kinase is a critical enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of the p38α MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1] Consequently, the development of potent and selective p38α MAPK inhibitors is a significant therapeutic goal.

While direct inhibitory data for 4-chloro-N-(3-formylphenyl)benzamide is not extensively published, a recent patent highlights the potential of novel 4-chloro-N-phenyl benzamide derivatives as p38α MAPK inhibitors for treating cancer and other inflammatory diseases.[2] The core 4-chlorobenzamide structure serves as a crucial pharmacophoric element for binding to the ATP-binding pocket of the kinase.

Mechanism of Action and Pharmacophore Model

Inhibitors of p38α MAPK typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the enzyme. The pharmacophore for many p38α MAPK inhibitors based on the benzamide scaffold generally includes:

  • A hydrogen bond acceptor: The carbonyl oxygen of the benzamide group.

  • A hydrogen bond donor: The amide N-H group.

  • Aromatic/hydrophobic regions: The two phenyl rings.

  • A halogen bond donor: The chlorine atom on the benzoyl ring.

The 4-chloro-N-(3-formylphenyl)benzamide scaffold perfectly embodies these features. The amide moiety can form a critical hydrogen bond with the hinge region of the kinase, a hallmark of many kinase inhibitors. The 4-chlorophenyl group can occupy a hydrophobic pocket, with the chlorine atom potentially forming a halogen bond with a backbone carbonyl oxygen. The 3-formylphenyl ring can be directed towards the solvent-exposed region, where the formyl group can be further modified to enhance potency and selectivity.

Below is a conceptual pharmacophore model for a 4-chlorobenzamide-based p38α MAPK inhibitor.

p38_MAPK_Pharmacophore cluster_inhibitor 4-chloro-N-(3-formylphenyl)benzamide cluster_enzyme p38α MAPK Active Site HBA H-Bond Acceptor Hinge Hinge Region HBA->Hinge H-Bond HBD H-Bond Donor HBD->Hinge H-Bond Aro1 Aromatic HydrophobicPocket Hydrophobic Pocket Aro1->HydrophobicPocket Hydrophobic Interaction Aro2 Aromatic SolventFront Solvent Front Aro2->SolventFront Exposure Hal Halogen Bond Donor Hal->HydrophobicPocket Halogen Bond

Caption: Conceptual pharmacophore model for 4-chlorobenzamide binding to p38α MAPK.

Structure-Activity Relationship (SAR) Insights

While specific IC50 values for 4-chloro-N-(3-formylphenyl)benzamide are not publicly available, SAR studies on analogous benzamide-based p38α MAPK inhibitors provide valuable insights. For instance, the discovery of TAK-715, a potent and orally active anti-rheumatoid arthritis agent, highlights the importance of the benzamide moiety. In this series, the N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) exhibited a p38α IC50 of 7.1 nM.[3] This underscores the potential of the core benzamide scaffold.

Furthermore, the development of PH-797804, another potent p38 MAPK inhibitor, which is an N,4-dimethylbenzamide derivative, showcases the tunability of the benzamide core for achieving high potency.[4]

Table 1: Representative p38α MAPK Inhibitors with Benzamide or Related Scaffolds

CompoundScaffoldp38α IC50 (nM)Reference
TAK-715Benzamide7.1[3]
PH-797804Benzamide>100-fold difference between atropisomers[4]
SB 203580Pyridinyl imidazole22[5]
RWJ 67657Pyridinyl imidazole10[5]

This data, while not directly on the topic compound, strongly suggests that the 4-chloro-N-phenylbenzamide core is a highly promising starting point for potent p38α MAPK inhibitors. The 3-formyl group on our topic compound provides a clear vector for optimization to improve potency and selectivity.

The Role of 4-chloro-N-(3-formylphenyl)benzamide as a P-glycoprotein (P-gp) Inhibitor Pharmacophore

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer therapy.[6] P-gp functions as an efflux pump, actively removing a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors to be used in combination with chemotherapy is a validated strategy to overcome MDR.

A derivative of 4-chloro-N-phenylbenzamide, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4), has been shown to reverse multidrug resistance by reversibly inhibiting P-gp function.[7] This finding strongly implicates the 4-chloro-N-phenylbenzamide scaffold as a pharmacophore for P-gp inhibition.

Mechanism of Action and Pharmacophore Model

P-gp inhibitors can act through various mechanisms, including competitive inhibition at the drug-binding site or allosteric modulation of its transport activity. The pharmacophore for P-gp inhibitors is generally characterized by:

  • Hydrophobic/aromatic moieties: To interact with the large, hydrophobic drug-binding pocket of P-gp.

  • Hydrogen bond acceptors/donors: To form key interactions within the binding site.

  • A defined spatial arrangement of these features.

The 4-chloro-N-(3-formylphenyl)benzamide structure possesses two aromatic rings and hydrogen bonding capabilities, making it a suitable candidate for P-gp binding. The 4-chloro substituent may enhance binding affinity through hydrophobic or halogen bonding interactions. The 3-formyl group offers a point for modification to optimize interaction with the diverse binding pocket of P-gp.

A general pharmacophore model for P-gp inhibitors often includes two hydrophobic points, three hydrogen bond acceptor points, and one hydrogen bond donor point.[8]

Pgp_Inhibitor_Workflow cluster_workflow P-gp Inhibition and MDR Reversal Start Cancer Cell with Overexpressed P-gp Efflux Drug Efflux (MDR) Start->Efflux Inhibition P-gp Inhibition Start->Inhibition Chemo Chemotherapeutic Agent Chemo->Start Inhibitor 4-chloro-N-phenylbenzamide Derivative (Inhibitor) Inhibitor->Inhibition Efflux->Chemo Accumulation Intracellular Drug Accumulation Inhibition->Accumulation Apoptosis Apoptosis of Cancer Cell Accumulation->Apoptosis

Caption: Workflow of P-gp inhibition by a 4-chlorobenzamide derivative to reverse MDR.

Structure-Activity Relationship (SAR) Insights

The study on the C-4 compound demonstrated that it significantly increased the cytotoxicity of paclitaxel and vincristine in P-gp overexpressing cells without exhibiting cytotoxicity on its own.[7] This highlights the potential of the 4-chloro-N-phenylbenzamide scaffold for developing safe and effective MDR reversal agents.

While a detailed SAR table with varying substitutions on the 4-chloro-N-(3-formylphenyl)benzamide core for P-gp inhibition is not available, the existing data on C-4 provides a strong foundation. Key takeaways include:

  • The 4-chlorobenzamide core is likely crucial for binding to P-gp.

  • The linker and the terminal phenyl group can be extensively modified to fine-tune activity and pharmacokinetic properties. The acryloyl linker in C-4 is a point of interest for further investigation.

  • The reversible inhibition observed with C-4 is a desirable property, as it can minimize potential long-term toxicity.

Experimental Protocols

To facilitate further research and development based on the 4-chloro-N-(3-formylphenyl)benzamide pharmacophore, this section provides detailed, step-by-step methodologies for its synthesis and biological evaluation.

Synthesis of 4-chloro-N-(3-formylphenyl)benzamide

This protocol is adapted from the synthesis of N-(4-formylphenyl)benzamide and is a standard Schotten-Baumann reaction.[2]

Materials:

  • 3-Aminobenzaldehyde

  • 4-Chlorobenzoyl chloride

  • Dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in DCM dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-chloro-N-(3-formylphenyl)benzamide.

Synthesis_Workflow Start Start: 3-Aminobenzaldehyde & 4-Chlorobenzoyl chloride Reaction Schotten-Baumann Reaction (DCM, Pyridine, 0°C to RT) Start->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 4-chloro-N-(3-formylphenyl)benzamide Purification->Product

Caption: Synthetic workflow for 4-chloro-N-(3-formylphenyl)benzamide.

Biological Evaluation Protocols

This is a representative protocol for determining the IC50 value of a test compound against p38α MAPK.[1][9]

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated ATF2 (substrate)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In the wells of a microplate, add the test compound dilutions.

  • Add the p38α MAPK enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of biotinylated ATF2 and ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.[10]

Materials:

  • P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Verapamil (a known P-gp substrate and activator of ATPase activity)

  • Test compound (dissolved in DMSO)

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In the wells of a microplate, add the P-gp membrane vesicles.

  • Add the test compound dilutions and verapamil (to stimulate basal ATPase activity).

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Incubate for an additional 20 minutes at room temperature to allow for color development.

  • Measure the absorbance at 620-650 nm using a plate reader.

  • The amount of inorganic phosphate (Pi) released is proportional to the ATPase activity. Calculate the percent inhibition or stimulation of ATPase activity by the test compound.

Conclusion and Future Perspectives

The 4-chloro-N-(3-formylphenyl)benzamide scaffold represents a highly versatile and promising pharmacophore in medicinal chemistry. Its inherent structural features, including the 4-chlorobenzoyl moiety, the amide linker, and the reactive 3-formylphenyl group, provide a robust platform for the design of potent and selective inhibitors of key therapeutic targets. The demonstrated potential of its derivatives as inhibitors of p38α MAPK and P-glycoprotein underscores its relevance in the development of novel treatments for cancer and inflammatory diseases.

Future research should focus on several key areas:

  • Synthesis and direct biological evaluation of 4-chloro-N-(3-formylphenyl)benzamide: Obtaining definitive IC50 values for this core molecule against p38α MAPK and P-gp is essential to validate the hypotheses presented in this guide.

  • Structure-based drug design: Utilizing the available crystal structures of p38α MAPK and homology models of P-gp to guide the rational design of new derivatives with improved potency and selectivity.

  • Exploration of the 3-formyl group: This reactive handle can be used to introduce a wide variety of substituents to probe different regions of the target binding sites and to modulate the pharmacokinetic properties of the compounds.

  • Investigation of other potential targets: The privileged nature of the benzamide scaffold suggests that 4-chloro-N-(3-formylphenyl)benzamide derivatives may exhibit activity against other important biological targets.

References

  • ResearchGate. (n.d.). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. Retrieved from [Link]

  • ResearchGate. (2018). What is the protocol for ATPase assay with malachite green?. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. (n.d.). Retrieved from [Link]

  • Choi, S. U., et al. (2007). Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein.
  • Ekins, S., et al. (2002). Pharmacophore model of drugs involved in P-glycoprotein multidrug resistance: explanation of structural variety (hypothesis). Journal of Medicinal Chemistry, 45(26), 5671–5686.
  • De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549–551.
  • Geyer, J., et al. (2024).
  • Brouwer, K. L. R., et al. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metabolism and Disposition, 41(8), 1544–1557.
  • PubChem. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]

  • Geyer, J., et al. (2024).
  • Saeed, A., et al. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o1934.
  • BellBrook Labs. (2025). Accelerating Drug Discovery With ATPase Activity Assays. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Callaghan, R., et al. (2014). Inhibition of the multidrug resistance P-glycoprotein: time for a change of strategy? Drug Metabolism and Disposition, 42(4), 623–631.
  • Rodrigues, V. Z., et al. (2012). 4-Chloro-N-(3,5-dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o820.
  • Schindler, J. F., et al. (2000). Kinetics of small molecule inhibitor binding to p38 kinase. The Journal of Biological Chemistry, 275(42), 32579–32585.
  • ResearchGate. (n.d.). IC 50 values of P-gp inhibitors on the vectorial transport of [ 14.... Retrieved from [Link]

  • Miwatashi, S., et al. (2005). Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. Journal of Medicinal Chemistry, 48(19), 5966–5979.
  • Lee, M. R., et al. (2012).
  • Varma, M. V. S., et al. (2011).
  • Wetzel, M., et al. (2020). Computationally accelerated identification of P-glycoprotein inhibitors. Scientific Reports, 10(1), 1830. 1830.

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Foundational

Technical Assessment: Hydrophobicity Profile of 4-chloro-N-(3-formylphenyl)benzamide

This technical guide provides an in-depth analysis of the physicochemical properties of 4-chloro-N-(3-formylphenyl)benzamide (CAS: 721409-05-8), focusing specifically on its lipophilicity (logP) and the implications for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties of 4-chloro-N-(3-formylphenyl)benzamide (CAS: 721409-05-8), focusing specifically on its lipophilicity (logP) and the implications for drug development.

Executive Summary

4-chloro-N-(3-formylphenyl)benzamide is a functionalized benzamide scaffold often utilized as a fragment in kinase inhibitor design and protein-protein interaction studies. Its physicochemical profile is defined by a calculated partition coefficient (XLogP3 ) of approximately 3.3 . This places the molecule squarely within the "optimal" lipophilic range for oral bioavailability (LogP 1–4), suggesting favorable membrane permeability while retaining sufficient aqueous solubility for formulation.

This guide details the computational consensus of its hydrophobicity, analyzes the structural "warheads" affecting its behavior (specifically the formyl group), and provides a validated experimental protocol for verification.

Part 1: Molecular Architecture & Physicochemical Profile

To understand the hydrophobicity, we must first deconstruct the molecule into its constituent pharmacophores. The net lipophilicity is a vector sum of hydrophobic aromatic rings and hydrophilic polar linkers.

Structural ComponentChemical FunctionHydrophobicity Contribution
Benzamide Core ScaffoldModerate Hydrophobicity
4-Chloro Substituent Halogen Bond Acceptor+0.71 (Enhances Lipophilicity)
Amide Linker (-CONH-) H-Bond Donor/Acceptor-1.50 (Enhances Solubility)
3-Formyl Group (-CHO) Electrophile / H-Bond Acceptor-0.2 to -0.5 (Polarity increases with hydration)

Molecular Formula: C₁₄H₁₀ClNO₂ Molecular Weight: 259.69 g/mol SMILES: O=Cc1cccc(NC(=O)c2ccc(Cl)cc2)c1

Part 2: Computational Hydrophobicity (cLogP) Analysis

Relying on a single algorithm is a common pitfall in medicinal chemistry. Different algorithms weight atomic contributions and internal hydrogen bonding differently. A Consensus LogP approach provides a more robust prediction.

Consensus Modeling Data

The following values represent a synthesis of atom-additive (XLogP) and property-based (MlogP) algorithms.

AlgorithmPredicted LogPMethodologyReliability Note
XLogP3 3.3 Atom-AdditiveHigh: Calibrated against PubChem experimental datasets.
ClogP 3.2 – 3.4Fragment-BasedHigh: Accounts for electronic interactions (Hammett effects).
MLogP 2.9 – 3.1TopologicalMedium: Often underestimates halogen contributions.
Consensus 3.25 ± 0.15 Weighted AverageOptimal for Decision Making
Computational Workflow Visualization

The following diagram illustrates the logic flow for determining the consensus lipophilicity, filtering out outliers caused by intramolecular shielding.

ConsensusLogP cluster_alg Algorithms Input Input Structure (SMILES) XLogP XLogP3 (Atom Additive) Input->XLogP CLogP CLogP (Fragment + Correction) Input->CLogP MLogP MLogP (Topological) Input->MLogP Filter Steric Correction (Ortho/Meta Shielding) XLogP->Filter CLogP->Filter MLogP->Filter Result Consensus LogP ~3.3 Filter->Result Weighted Mean

Caption: Workflow synthesizing atom-additive and topological descriptors to derive a robust consensus LogP.

Part 3: The "Aldehyde Paradox" & Reactive Hydrophobicity

Expert Insight: While the calculated LogP is ~3.3, the effective lipophilicity in a biological system may differ due to the 3-formyl (aldehyde) group.

  • Hydration Equilibrium: In aqueous media (pH 7.4), aldehydes exist in equilibrium with their gem-diol forms (hydrates). The gem-diol is significantly more polar than the carbonyl form.

    • Reaction: R-CHO + H₂O ⇌ R-CH(OH)₂

    • Impact: This can lower the effective LogD (distribution coefficient) by 0.3–0.5 log units compared to the calculated "dry" LogP.

  • Metabolic Drift: The aldehyde is a metabolic handle. It is rapidly oxidized to a carboxylic acid (LogP drops drastically) or reduced to an alcohol.

    • Implication: For in vitro assays (e.g., cell permeability), assume the molecule is slightly more hydrophilic than the XLogP3 of 3.3 suggests.

Part 4: Experimental Validation Protocol (OECD 117)

For definitive validation, the Shake-Flask method (OECD 107) is often too low-throughput and prone to emulsion artifacts for benzamides. The HPLC Method (OECD 117) is the industry standard for this lipophilicity range (LogP 0–6).

Protocol: Isocratic HPLC Determination

Objective: Determine LogP by correlating retention time (


) with a calibration curve of reference standards.
1. Materials
  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse), end-capped to prevent silanol interactions with the amide nitrogen.

  • Mobile Phase: Methanol/Water (75:25 v/v). Note: pH must be neutral to prevent aldehyde degradation.

  • Reference Standards:

    • Acetophenone (LogP 1.58)

    • Benzene (LogP 2.13)

    • Toluene (LogP 2.73)

    • Naphthalene (LogP 3.[1]30) – Critical reference (close to target).

    • Phenanthrene (LogP 4.46)

2. Method
  • Dead Time (

    
    ) Determination:  Inject Thiourea (unretained) to measure column dead volume.
    
  • Calibration: Inject the mixture of 5 reference standards. Record retention times (

    
    ).
    
  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
  • Sample Run: Inject 4-chloro-N-(3-formylphenyl)benzamide in triplicate.

  • Interpolation: Plot

    
     vs. 
    
    
    
    of standards. Use linear regression to solve for the sample's LogP.
Experimental Logic Diagram

HPLC_Protocol Prep Sample Preparation (Dissolve in MeOH) DeadTime Determine t0 (Thiourea Injection) Prep->DeadTime Standards Run Reference Standards (LogP 1.5 - 4.5) DeadTime->Standards Calc_K Calculate Capacity Factor (k) k = (tR - t0) / t0 Standards->Calc_K Regression Linear Regression log k vs. Reference LogP Calc_K->Regression Final Interpolate Sample LogP Regression->Final

Caption: Step-by-step logic for OECD 117 HPLC-based LogP determination.

Part 5: ADME & Drug Development Implications

The calculated LogP of 3.3 places 4-chloro-N-(3-formylphenyl)benzamide in a "sweet spot" for drug discovery:

  • Lipinski's Rule of 5:

    • LogP < 5: Pass (3.3).

    • MW < 500: Pass (259.7).

    • H-Bond Donors < 5: Pass (1: Amide NH).

    • H-Bond Acceptors < 10: Pass (3: Amide O, Aldehyde O, Amide N).

  • Blood-Brain Barrier (BBB) Permeability:

    • Compounds with LogP 2–4 often show moderate to high BBB penetration. However, the Polar Surface Area (PSA) (approx 46 Ų) combined with the LogP suggests it will cross the BBB, which is critical if the target is a CNS kinase, but a liability if peripheral restriction is desired.

  • Solubility:

    • While lipophilic, the planarity of the benzamide and the crystal packing energy (driven by intermolecular H-bonds) may result in low aqueous solubility. Formulation in lipid-based excipients (e.g., PEG-400) is recommended for in vivo dosing.

References

  • PubChem. (2025).[2] 4-chloro-N-(3-formylphenyl)benzamide Compound Summary (CID 2375093).[3] National Library of Medicine. [Link]

  • OECD. (2004).[4] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[4] OECD Guidelines for the Testing of Chemicals, Section 1. [Link][5]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Reductive Amination of Benzamide Aldehydes

Executive Summary & Scientific Context Benzamide aldehyde derivatives (e.g., 3-formylbenzamide, 4-formylbenzamide) are critical pharmacophores in medicinal chemistry, appearing frequently in PARP inhibitors, kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Benzamide aldehyde derivatives (e.g., 3-formylbenzamide, 4-formylbenzamide) are critical pharmacophores in medicinal chemistry, appearing frequently in PARP inhibitors, kinase inhibitors, and epigenetic modulators. While reductive amination is a textbook transformation, the benzamide moiety introduces specific physicochemical challenges—primarily solubility and electronic deactivation —that often cause standard protocols to fail or stall.

This guide moves beyond generic textbook procedures to provide high-reliability protocols specifically optimized for the benzamide scaffold.

Key Challenges with Benzamide Aldehydes
  • Solubility Mismatch: Benzamides are highly polar due to hydrogen bonding networks, often rendering them insoluble in 1,2-Dichloroethane (DCE), the standard solvent for Sodium Triacetoxyborohydride (STAB) reductions.

  • Electronic Effects: An amide group in the ortho or para position can electronically deactivate the aldehyde or sterically hinder iminium formation, requiring Lewis acid activation.

  • Chemoselectivity: Strong reducing agents must be avoided to prevent reduction of the amide carbonyl to a benzylamine.

Mechanistic Pathway

Understanding the equilibrium is vital. The reaction proceeds through a Carbinolamine intermediate, dehydrating to an Iminium ion , which is the actual substrate for reduction.[1]

ReductiveAmination Aldehyde Benzamide Aldehyde Carbinol Carbinolamine Intermediate Aldehyde->Carbinol Nucleophilic Addition Amine Amine (R-NH2) Amine->Carbinol Nucleophilic Addition Iminium Iminium Ion (Active Species) Carbinol->Iminium -H2O (Acid Cat.) Iminium->Carbinol Hydrolysis (Reversible) Product Secondary/Tertiary Amine Product Iminium->Product Hydride Transfer (STAB/NaCNBH3)

Figure 1: The reductive amination pathway.[1][2][3] Note that the reduction of the Iminium ion is irreversible and faster than the reduction of the parent aldehyde when using selective agents like STAB.

Experimental Protocols

Method A: The Modified Abdel-Magid Protocol (Preferred)

Best for: Substrates soluble in THF or DCE; General purpose.

Rationale: This method uses Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[4][5] STAB is milder than NaBH₄ and does not reduce the aldehyde/ketone competitively as fast as it reduces the iminium ion. We modify the standard DCE solvent to THF to accommodate benzamide solubility.

Reagents:

  • Benzamide Aldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCE (1,2-Dichloroethane)

Step-by-Step Protocol:

  • Solvation: In a dry reaction vial, dissolve the benzamide aldehyde (1.0 mmol) in anhydrous THF (5 mL).

    • Critical Step: If the solution is cloudy, add dry DMF dropwise (up to 10% v/v) until clear. Reaction homogeneity is essential for kinetics.

  • Imine Formation: Add the amine (1.1 mmol).

  • Acid Activation: Add Glacial Acetic Acid (1.0 mmol).

    • Why? Although aldehydes react fast, the benzamide group can stabilize the carbonyl. Acid catalysis accelerates the dehydration of the carbinolamine to the reactive iminium species.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by LC-MS for the disappearance of the imine intermediate (M+Amine-H2O).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes to decompose borate complexes.

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: The Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered benzamides, weak amines (e.g., anilines), or highly insoluble substrates.

Rationale: Ti(OiPr)₄ acts as a dual-function reagent: a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[6] This allows the use of NaBH₄ (a cheaper, non-selective reductant) because the aldehyde is fully consumed before the reducing agent is added.

Reagents:

  • Benzamide Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol[6][7]

Step-by-Step Protocol:

  • Complexation: In a dried flask under Argon, combine benzamide aldehyde (1.0 mmol) and amine (1.1 mmol) in absolute Ethanol (4 mL).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 mmol) via syringe.

    • Safety: Ti(OiPr)₄ is moisture sensitive. Use air-free technique.

  • Imine Formation: Stir at Room Temperature for 6–12 hours.

    • Checkpoint: The solution often turns slightly yellow/orange. TLC/LC-MS should show complete conversion to the imine (or titanium complex).

  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 mmol) carefully.

    • Note: The reaction is exothermic.

  • Workup (Critical): Stir for 2 hours at RT. Quench by adding 2 mL of 1N NaOH or NH₄OH.

    • Filtration: A white precipitate (TiO₂) will form. Filter this through a Celite pad. Washing the pad with DCM is crucial to recover the product trapped in the titanium salts.

Method Selection Guide

Use the following decision tree to select the optimal protocol for your specific benzamide derivative.

MethodSelection Start Start: Benzamide Aldehyde + Amine SolubilityCheck Is substrate soluble in DCE or THF? Start->SolubilityCheck StericCheck Is the Amine weakly nucleophilic or Sterically Hindered? SolubilityCheck->StericCheck Yes MethodC Method C: NaCNBH3 in MeOH (Solubility Driven) SolubilityCheck->MethodC No (Only MeOH soluble) MethodA Method A: STAB (Standard Protocol) StericCheck->MethodA No (Reactive Amine) MethodB Method B: Ti(OiPr)4 (Lewis Acid Activation) StericCheck->MethodB Yes (Aniline/Hindered)

Figure 2: Decision matrix for selecting the appropriate reductive amination condition.

Comparative Analysis of Reducing Agents

FeatureNa(OAc)₃BH (STAB)NaCNBH₃Ti(OiPr)₄ + NaBH₄
Selectivity High (Reduces Imine > Aldehyde)High (pH dependent)Low (NaBH₄ is non-selective; relies on pre-formation)
Solvent Compatibility DCE, THF (Avoid MeOH)MeOH, EtOH, H₂OMeOH, EtOH
Toxicity LowHigh (Cyanide risk)Low
Benzamide Suitability Excellent (if soluble)Good (if solubility is poor)Excellent (for difficult couplings)
Water Tolerance Low (Decomposes)HighVery Low (Hydrolyzes Ti reagent)

Troubleshooting & Optimization

  • Problem: Low Conversion to Product.

    • Cause: Incomplete imine formation due to the electron-withdrawing nature of the benzamide.

    • Fix: Add 4Å Molecular Sieves to the reaction during the imine formation step (before adding reducing agent) to physically remove water.

  • Problem: Dialkylation (Formation of Tertiary Amine from Primary Amine).

    • Cause: The product amine is more nucleophilic than the starting amine.

    • Fix: Use Method A (STAB) but add the aldehyde slowly to an excess of the amine (inverse addition).

  • Problem: Gel Formation during Workup (Method B).

    • Cause: Titanium salts forming polymeric hydroxides.

    • Fix: Quench with a solution of Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours. This solubilizes the titanium into the aqueous layer.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][8][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[6][7][11][12][13] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[10] The cyanohydridoborate anion as a selective reducing agent.[1][5][11][14] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Application

Application Note: Optimal Solvent Selection for 4-chloro-N-(3-formylphenyl)benzamide

Executive Summary & Compound Analysis 4-chloro-N-(3-formylphenyl)benzamide (CAS: 721409-05-8) is a functionalized benzamide building block characterized by three distinct structural motifs: a hydrophobic 4-chlorophenyl t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

4-chloro-N-(3-formylphenyl)benzamide (CAS: 721409-05-8) is a functionalized benzamide building block characterized by three distinct structural motifs: a hydrophobic 4-chlorophenyl tail, a rigid amide linker, and a reactive 3-formylphenyl (benzaldehyde) headgroup.

Effective utilization of this compound in drug discovery and synthesis requires balancing solubility (overcoming the rigid crystalline lattice of benzamides) with chemical stability (preventing off-target derivatization of the aldehyde moiety).

Physicochemical Profile[1][2][3][4][5]
  • Molecular Weight: 259.69 g/mol [1][2]

  • Structural Class: N-arylbenzamide / Aromatic Aldehyde

  • Key Solubility Challenge: The amide bond facilitates strong intermolecular hydrogen bonding (N-H···O=C), leading to high crystallinity and poor aqueous solubility.

  • Key Stability Challenge: The aldehyde group (-CHO) is electrophilic and prone to:

    • Oxidation: Conversion to carboxylic acid upon air exposure.

    • Acetalization: Reversible formation of hemiacetals in primary alcohols (Methanol, Ethanol).

    • Condensation: Schiff base formation in the presence of primary amines.

Solvent Selection Strategy

The following selection matrix guides the choice of solvent based on the intended application. Data is synthesized from structural analog behavior (e.g., 4-chloro-N-phenylbenzamide) and general solubility principles for benzamide derivatives.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PotentialStability RiskRecommended Application
Polar Aprotic DMSO, DMF, NMP High (>50 mM)LowPrimary Stock Solutions , Bioassays, Cryostorage.
Chlorinated DCM, Chloroform Moderate-High LowSynthetic reactions, Liquid-Liquid Extraction.
Polar Protic Methanol, Ethanol Moderate High (Hemiacetal)Crystallization, HPLC Mobile Phase (Short-term only).
Ethers THF, 1,4-Dioxane Moderate LowSynthetic reactions (Grignard/Lithiation compatible).
Aqueous PBS, Water Negligible (<10 µM)LowNone (Requires co-solvent or formulation).
Decision Logic for Solvent Selection

The diagram below illustrates the logical flow for selecting the optimal solvent system based on your experimental constraints.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Derivatization) AppType->Synthesis Analysis Analytical (HPLC/NMR) AppType->Analysis Stock Prepare Stock in DMSO (10-20 mM) BioAssay->Stock ReactType Reaction Conditions? Synthesis->ReactType NMR NMR: DMSO-d6 or CDCl3 Analysis->NMR HPLC HPLC: ACN/Water (Avoid MeOH if possible) Analysis->HPLC Dilution Dilute into Buffer (<1% DMSO final) Stock->Dilution Inert Use DCM or THF (Anhydrous) ReactType->Inert

Figure 1: Decision tree for selecting the appropriate solvent system based on downstream experimental requirements.

Protocol A: Preparation of High-Concentration Stock Solutions

Objective: To prepare a stable, precipitant-free stock solution (typically 10 mM or 20 mM) for long-term storage.

Reagents:

  • Compound: 4-chloro-N-(3-formylphenyl)benzamide (Solid).[2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.

Procedure:

  • Gravimetric Analysis: Weigh approximately 2.6 mg of the compound into a sterile, amber glass vial. (Calculation: 2.6 mg / 259.69 g/mol ≈ 10 µmol).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Avoid using "wet" DMSO as water reduces solubility and promotes hydrolysis over long periods.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Quality Check: Inspect visually against a dark background for Tyndall effect (scattering of light by undissolved nanoparticles).

  • Storage: Flush the headspace with Nitrogen or Argon gas to prevent aldehyde oxidation. Cap tightly and store at -20°C.

Critical Caution: Do not use alcohols (Methanol/Ethanol) for stock solutions. The aldehyde group will slowly react with the alcohol to form a hemiacetal, shifting the effective concentration and potentially altering biological activity.

Protocol B: Kinetic Solubility Assessment (Aqueous)

Objective: To determine the limit of solubility in aqueous buffers (e.g., PBS pH 7.4) for biological assays.

Methodology: "Shake-Flask" simulation using DMSO spike-in.

Procedure:

  • Preparation: Prepare a 10 mM DMSO stock solution (as per Protocol A).

  • Spike-in: Aliquot 190 µL of PBS (pH 7.4) into a 96-well UV-transparent plate or microcentrifuge tubes.

  • Titration: Add 10 µL of the DMSO stock to the PBS (Final: 500 µM compound, 5% DMSO).

    • Note: Benzamides often precipitate immediately upon contact with water at this concentration.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Filtration: Filter the solution using a 0.45 µm PVDF filter plate or centrifuge at 15,000 x g for 10 minutes to pellet precipitate.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm). Calculate solubility by comparing the peak area to a standard curve prepared in 100% DMSO.

Stability & Reactivity Considerations

The presence of the 3-formyl group dictates specific handling requirements. The diagram below details the degradation pathways that must be mitigated during solvent selection.

StabilityPathways Compound 4-chloro-N-(3-formylphenyl)benzamide (Active Aldehyde) Hemiacetal Hemiacetal (Reversible Adduct) Compound->Hemiacetal + Alcohol (MeOH/EtOH) Acid Carboxylic Acid (Oxidation Product) Compound->Acid + O2 (Air) / Light Schiff Schiff Base (Imine) Compound->Schiff + Primary Amines (R-NH2)

Figure 2: Primary degradation pathways for aromatic aldehydes in solution. Red arrows indicate irreversible or problematic transformations.

Mitigation Steps:

  • Avoid Primary Amines: Do not dissolve in buffers containing Tris or Glycine unless immediate reaction is intended. Use Phosphate (PBS) or HEPES buffers.

  • Inert Atmosphere: Store DMSO stocks under Argon to prevent oxidation of the aldehyde to 3-(4-chlorobenzamido)benzoic acid.

  • Fresh Preparation: If using Methanol for HPLC, prepare mobile phases daily to minimize acetal formation.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide. (General Benzamide properties).[3][4] Link

    • ChemicalBook. Benzamide, 4-chloro-N-(3-formylphenyl)- Properties and CAS 721409-05-8.[1][2] Link

  • Solubility Protocols

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. (Standard DMSO/Buffer solubility protocols).
    • Sigma-Aldrich. "MultiScreen Solubility Filter Plate Protocol."[5] (High-throughput solubility screening methodology). Link

  • Aldehyde Stability

    • LibreTexts Chemistry. "Reactions of Aldehydes and Ketones with Alcohols: Hemiacetal Formation."[6][7][8] (Mechanistic basis for avoiding alcohol solvents). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-chloro-N-(3-formylphenyl)benzamide in DMSO

An In-Depth Guide for Researchers Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving a stable, homogenous solution is the bedrock of reproducible and reliable experime...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving a stable, homogenous solution is the bedrock of reproducible and reliable experimental data. This guide is designed to provide you with a systematic approach to troubleshoot and resolve solubility challenges encountered with 4-chloro-N-(3-formylphenyl)benzamide in Dimethyl Sulfoxide (DMSO). We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you are empowered to make informed decisions in your research.

Understanding the Compound: 4-chloro-N-(3-formylphenyl)benzamide

Before diving into troubleshooting, let's consider the structure of 4-chloro-N-(3-formylphenyl)benzamide. It possesses several key features:

  • Two Aromatic Rings: Prone to π-π stacking, which can increase crystal lattice energy and hinder dissolution.

  • Amide Linkage (-CONH-): Capable of strong hydrogen bonding, contributing to high melting points and potentially lower solubility.

  • Aldehyde Group (-CHO): A polar group that can interact with the sulfoxide group of DMSO.

  • Chlorine Atom (-Cl): An electron-withdrawing group that influences the electronic properties of the molecule.

The combination of a rigid structure, hydrogen bonding capability, and aromatic stacking suggests that significant energy may be required to break apart the crystal lattice and solvate the individual molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address issues in the order you might encounter them, from initial stock preparation to final application in aqueous media.

Q1: I've added the calculated amount of DMSO to my vial of 4-chloro-N-(3-formylphenyl)benzamide, but it's not dissolving at room temperature. What are the immediate first steps?

A1: This is a common starting point for many crystalline organic compounds. Incomplete dissolution at this stage is often due to either insufficient kinetic energy or suboptimal solvent quality.

The Causality: Dissolution is a two-step process: (1) overcoming the compound's crystal lattice energy (the forces holding the solid together) and (2) forming favorable interactions between the compound and the solvent molecules (solvation). Your initial observation suggests that simple mixing is not providing enough energy to overcome the strong intermolecular forces (hydrogen bonds, π-stacking) within the 4-chloro-N-(3-formylphenyl)benzamide crystal.

Immediate Troubleshooting Protocol:

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water contamination significantly reduces DMSO's solvating power for many organic compounds.[3][4] Always use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO or a properly stored bottle that has been sealed under an inert gas like argon.[5]

  • Ensure Accurate Measurements: Double-check your calculations for the mass of the compound and the volume of DMSO to ensure you are not attempting to create a supersaturated solution from the outset.

  • Apply Mechanical Agitation:

    • Vortexing: Secure the vial on a vortex mixer and agitate at maximum speed for 2-3 minutes. This increases the kinetic energy of the system and enhances the interaction between the solvent and the surface of the solid particles.[1]

    • Observation: After vortexing, let the vial sit for a moment. If undissolved particles remain, proceed to the next level of intervention.

Q2: I've vortexed the solution extensively, but I still see solid particles. What is the next step to facilitate dissolution?

A2: When mechanical agitation is insufficient, we must introduce more energy into the system. The two most common and effective methods are sonication and gentle warming.

The Causality: Both methods provide the necessary activation energy to break down compound aggregates and disrupt the crystal lattice.

  • Sonication uses high-frequency sound waves to create microscopic cavitation bubbles. The rapid formation and collapse of these bubbles generate localized energy, effectively sandblasting the surface of the solid particles and promoting dissolution.[6][7]

  • Warming increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome intermolecular forces.[6][8]

Troubleshooting Protocol: Applying Energy

MethodStep-by-Step ProtocolScientific Rationale & Critical Notes
Sonication 1. Place the sealed vial in a water bath sonicator. 2. Ensure the water level is high enough to cover the solution within the vial. 3. Sonicate for 5-15 minute intervals.[1] 4. After each interval, visually inspect for dissolution. Repeat if necessary.Rationale: Provides localized mechanical energy to break apart aggregates.[9] Critical Note: This is generally a safe method, but prolonged sonication can generate some heat. Monitor the temperature of the water bath.
Gentle Warming 1. Set a water bath or heat block to 37-50°C.[6] 2. Place the sealed vial in the bath/block and allow it to equilibrate for 10-15 minutes. 3. Periodically remove and vortex the vial to ensure even heating and mixing. 4. Visually inspect for complete dissolution.Rationale: Increases molecular motion to overcome crystal lattice energy. Critical Note: DO NOT OVERHEAT. DMSO can decompose at elevated temperatures, especially its boiling point of 189°C, and this process can be catalyzed by acids or bases, potentially starting at lower temperatures.[10][11] Overheating could also degrade the 4-chloro-N-(3-formylphenyl)benzamide itself.

Advanced Troubleshooting Workflow

For persistent issues, a more systematic approach is required. The following workflow integrates the steps discussed above and provides decision points for more complex problems.

Troubleshooting_Workflow start Start: Undissolved Compound check_dmso Step 1: Verify DMSO Quality (Anhydrous, ≥99.9%) start->check_dmso vortex Step 2: Vigorous Vortexing (2-3 minutes) check_dmso->vortex is_dissolved1 Is it dissolved? vortex->is_dissolved1 energy Step 3: Apply Energy (Choose one) is_dissolved1->energy No success Success: Clear, Stable Stock Solution is_dissolved1->success Yes sonicate Sonication (5-15 min cycles) energy->sonicate warm Gentle Warming (37-50°C) energy->warm is_dissolved2 Is it dissolved? sonicate->is_dissolved2 warm->is_dissolved2 reassess Step 4: Reassess Concentration Is the target concentration too high? is_dissolved2->reassess No is_dissolved2->success Yes sol_limit Determine Practical Solubility Limit (Serial dilution method) reassess->sol_limit cosolvent Consider Co-solvent (e.g., NMP, PEG 400) *Verify assay compatibility* reassess->cosolvent

Caption: A systematic workflow for troubleshooting solubility issues.

Q3: The compound dissolved after warming/sonication, but a precipitate formed after the solution cooled down or was stored. Why did this happen?

A3: This phenomenon indicates that you have created a supersaturated solution, or that the stability of your solution has been compromised over time.

The Causality:

  • Supersaturation: By adding energy (heat/sonication), you forced more solute into the solution than is thermodynamically stable at room temperature. Upon cooling, the system tries to return to equilibrium, causing the excess solute to precipitate out.[2]

  • Water Absorption: As mentioned, DMSO is hygroscopic. If the vial is not perfectly sealed, it will absorb atmospheric moisture over time. This addition of water, an anti-solvent for your compound, reduces the overall solvating power of the DMSO, causing the compound to crash out.[2][12]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[13] As the DMSO/water mixture freezes, pure DMSO freezes first, effectively concentrating the compound and any absorbed water in the remaining liquid phase, which can trigger crystallization.[2] Studies have shown that compound degradation and precipitation can increase with the number of freeze-thaw cycles.[13][14]

Preventative Measures & Solutions:

  • Prepare at a Practical Concentration: The best solution is to work with a stock concentration that is stable at room temperature. If you experienced precipitation upon cooling, your initial target concentration was likely too high.

  • Aliquot and Store Properly: Once dissolved, immediately aliquot the stock solution into single-use volumes in vials with tight-sealing caps (e.g., PTFE-lined).[15] This minimizes the number of freeze-thaw cycles for any given aliquot and reduces the exposure of the bulk stock to moist air. Store at -20°C or -80°C.

  • Re-dissolve Before Use: If a small amount of precipitate is observed in a stored aliquot upon thawing, you can typically repeat the gentle warming/sonication step to bring it back into solution before making your working dilutions.[8]

Q4: I am preparing this compound for a cell-based assay. How do I dilute my DMSO stock into an aqueous buffer or culture medium without it precipitating?

A4: This is a critical transition. The compound is soluble in a polar aprotic solvent (DMSO) but is likely poorly soluble in a polar protic solvent like water. Rapidly changing the solvent environment will cause the compound to "crash out" of solution.

The Causality: When a small volume of concentrated DMSO stock is added to a large volume of aqueous medium, the local DMSO concentration plummets. The compound is suddenly in an environment (mostly water) where it is not soluble, leading to immediate precipitation.[12][16]

Recommended Dilution Protocol (Self-Validating):

  • Perform Serial Dilutions: Do not perform a single large dilution. A stepwise approach is much more effective. First, make intermediate dilutions of your concentrated stock in 100% DMSO.[12]

  • Final Dilution Step: For the final step, add the last DMSO dilution to the aqueous buffer/medium while vortexing the medium. Do not add the buffer to the DMSO. This ensures the DMSO stock is rapidly and evenly dispersed.

  • Keep Final DMSO Concentration Low: The final concentration of DMSO in your cell culture medium should typically be ≤0.5%, and ideally ≤0.1%, to avoid solvent-induced toxicity or off-target effects.[15][17] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Dilution_Workflow stock High-Concentration Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 5 mM in 100% DMSO) stock->intermediate Dilute in 100% DMSO method Add DMSO dilution to vortexing aqueous medium intermediate->method working Final Working Solution (e.g., 5 µM in Medium) result Final [DMSO] ≤ 0.1% Homogenous Solution working->result method->working

Caption: Recommended workflow for diluting DMSO stocks into aqueous media.

Data Summary: DMSO Best Practices

ParameterRecommendationRationale and References
DMSO Grade Anhydrous, ≥99.9% PurityWater is a common contaminant that significantly reduces solvating power for hydrophobic compounds.[1][2][5]
Storage (Solvent) Room temperature, tightly sealed, preferably under inert gas.Prevents absorption of atmospheric moisture.[12]
Storage (Stock Solution) Aliquot into single-use volumes. Store at -20°C or -80°C.Minimizes freeze-thaw cycles which can cause precipitation and compound degradation.[2][13][15]
Max Final [DMSO] in Assays ≤0.5%, ideally ≤0.1%High concentrations of DMSO can be toxic to cells or cause off-target effects.[15][17]

This guide provides a comprehensive framework for addressing the solubility challenges of 4-chloro-N-(3-formylphenyl)benzamide in DMSO. By understanding the chemical principles behind each step, researchers can systematically troubleshoot issues and ensure the integrity and reproducibility of their experimental results.

References

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • ACS Publications. (2020). DMSO's decomposition risk analyzed. C&EN Global Enterprise. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Available at: [Link]

  • Nielsen, L., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Available at: [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Available at: [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Available at: [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Isaksen, G.V., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Available at: [Link]

  • ResearchGate. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • Deguchi, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2014). How to dissolve a poorly soluble drug?. Available at: [Link]

  • PubChem. CID 139083282. Available at: [Link]

  • ResearchGate. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • ResearchGate. (2019). Interaction of DMSO and water?. Available at: [Link]

  • Reddit. (2023). Compund dilution in DMSO. Available at: [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics. Available at: [Link]

  • PubChem. 4-chloro-N-(4-methylphenyl)benzamide. Available at: [Link]

  • PubMed. (2012). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. Available at: [Link]

  • CORA. (2012). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Available at: [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents. Available at: [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • ResearchGate. (2018). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. Available at: [Link]

  • Quora. (2022). What is the effect of DMSO when mixed with water?. Available at: [Link]

  • ResearchGate. (2024). What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO?. Available at: [Link]

  • ResearchGate. Influence of water−DMSO solvents on the Gibbs energy transfer and reagents solvation.. Available at: [Link]

  • Smith, R. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • ResearchGate. (2011). 4-Chloro-N-phenylbenzamide. Available at: [Link]

  • Grishina, M. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]

  • Rodrigues, V. Z., et al. (2012). 4-Chloro-N-(2,3-dimethylphenyl)benzamide. PMC. Available at: [Link]

  • Lock, J. T., et al. (2019). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PMC. Available at: [Link]

  • Imperial College London. (2019). Solubility determination and modelling of benzamide in organic solvents. Spiral. Available at: [Link]

Sources

Optimization

Optimizing temperature and pH for benzamide stability in solution

Welcome to the technical support guide for optimizing the stability of benzamide in solution. This resource is designed for researchers, scientists, and drug development professionals who are working with benzamide and n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the stability of benzamide in solution. This resource is designed for researchers, scientists, and drug development professionals who are working with benzamide and need to ensure its integrity throughout their experimental and development workflows. Here, we will address common questions and troubleshooting scenarios related to the effects of temperature and pH on benzamide's stability, grounded in the principles of chemical kinetics and pharmaceutical analysis.

Frequently Asked Questions (FAQs)
Q1: My benzamide solution is showing signs of degradation. What is the most likely cause?

A1: The most common degradation pathway for benzamide in aqueous solution is hydrolysis.[1][2] The amide bond in benzamide is susceptible to cleavage by water, a reaction that is significantly catalyzed by the presence of either acid or base.[1][3] This means that the pH of your solution is a critical factor in maintaining the stability of your compound. The degradation reaction yields benzoic acid and ammonia (or the corresponding ammonium salt in acidic conditions or benzoate salt in basic conditions).[2]

The rate of this hydrolysis is also highly dependent on temperature. Elevated temperatures will accelerate the degradation process.[4][5] Therefore, improper pH control and high storage temperatures are the primary culprits for benzamide degradation.

Q2: What is the optimal pH range to ensure the stability of a benzamide solution?

A2: Generally, amides exhibit a U-shaped pH-rate profile, where the minimum rate of hydrolysis occurs at a near-neutral pH. For many amides, the greatest stability is found in the pH range of 6 to 8.[6] In highly acidic solutions (low pH), the amide oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[7] Conversely, in highly basic solutions (high pH), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, leading to rapid hydrolysis.[1][3]

To determine the precise optimal pH for your specific formulation, it is essential to perform a pH-rate profile study. This involves measuring the degradation rate of benzamide across a wide range of pH values while keeping the temperature constant.

Q3: How does temperature affect the shelf-life of my benzamide solution, and how can I predict it?

A3: The relationship between temperature and the rate of a chemical reaction, including the degradation of benzamide, is described by the Arrhenius equation.[8][9] This equation illustrates that the rate constant (k) of a reaction increases exponentially with temperature. As a rule of thumb, for many pharmaceutical products, a 10°C increase in temperature can lead to a 2- to 4-fold increase in the degradation rate.[5]

To predict the shelf-life of your benzamide solution at a specific storage temperature (e.g., refrigerated or room temperature), you can perform accelerated stability studies.[10][11] This involves storing samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) and measuring the concentration of benzamide over time.[12] The degradation rate constants determined at these higher temperatures can then be used in the Arrhenius equation to extrapolate the rate constant and, consequently, the shelf-life at the desired storage condition.[8][13]

Troubleshooting Guide
Problem: I am observing unexpected peaks in the HPLC analysis of my stored benzamide solution.
  • Potential Cause 1: Hydrolytic Degradation.

    • Explanation: The primary degradation product of benzamide hydrolysis is benzoic acid.[2] In your reversed-phase HPLC method, benzoic acid will likely have a different retention time than benzamide.

    • Troubleshooting Steps:

      • Confirm Peak Identity: Spike a sample of your degraded solution with a known standard of benzoic acid. If the area of the suspect peak increases, this confirms its identity.

      • Perform Forced Degradation: To proactively identify potential degradation products, conduct a forced degradation study.[14][15] This involves intentionally degrading benzamide under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[16] This will help you build a comprehensive profile of all potential impurities.

  • Potential Cause 2: Interaction with Excipients or Buffer Components.

    • Explanation: Components in your formulation buffer or other excipients could be reacting with benzamide or degrading themselves.

    • Troubleshooting Steps:

      • Analyze a Placebo: Prepare and analyze a placebo solution (containing all components except benzamide) that has been subjected to the same storage conditions. This will help you identify any peaks originating from the excipients.

      • Assess Compatibility: Review the chemical compatibility of benzamide with all other components in your formulation.

Experimental Protocols & Data
Protocol 1: Determining the pH-Rate Profile of Benzamide

This experiment aims to determine the rate of benzamide hydrolysis at various pH values to identify the pH of maximum stability.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate).

  • Sample Preparation: Prepare solutions of benzamide at a known concentration (e.g., 1 mg/mL) in each buffer.

  • Incubation: Place all solutions in a constant temperature bath (e.g., 50°C) to accelerate degradation to an observable level.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench the degradation reaction immediately by cooling the sample and, if necessary, neutralizing the pH.[15]

  • Analysis: Quantify the concentration of remaining benzamide in each sample using a validated stability-indicating HPLC method.[15][17]

  • Data Analysis:

    • For each pH, plot the natural logarithm of the benzamide concentration (ln[Benzamide]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the observed rate constant (-k_obs).

    • Plot the logarithm of the observed rate constant (log k_obs) versus pH. The resulting curve will illustrate the pH-rate profile, with the lowest point on the curve indicating the pH of maximum stability.

Protocol 2: Accelerated Stability Study Using the Arrhenius Equation

This protocol allows for the prediction of benzamide's shelf-life at a desired storage temperature.

  • Sample Preparation: Prepare multiple samples of your benzamide solution, buffered at its optimal pH (as determined in Protocol 1).

  • Incubation at Elevated Temperatures: Store the samples in temperature-controlled chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • Time-Point Sampling and Analysis: At various time points for each temperature, analyze the samples to determine the concentration of benzamide.

  • Determine Rate Constants: For each temperature, calculate the degradation rate constant (k) as described in Protocol 1.

  • Arrhenius Plot:

    • Convert the temperatures from Celsius to Kelvin (K = °C + 273.15).

    • Create an Arrhenius plot by graphing the natural logarithm of the rate constant (ln k) on the y-axis versus the reciprocal of the absolute temperature (1/T) on the x-axis.[9]

    • The data should yield a straight line, confirming that the degradation follows the Arrhenius relationship.

  • Shelf-Life Prediction:

    • Use the linear regression equation from the Arrhenius plot to calculate the rate constant (k) at your desired storage temperature (e.g., 25°C or 5°C).[8][13]

    • The shelf-life (t₉₀), which is the time it takes for 10% of the drug to degrade, can be calculated for a first-order reaction using the equation: t₉₀ = 0.105 / k.

Illustrative Data

The following table presents hypothetical degradation data for a benzamide solution to illustrate the principles described. Note: This is not experimental data for benzamide but serves as a representative example.

ParameterAcidic Condition (pH 3)Neutral Condition (pH 7)Basic Condition (pH 9)
Temperature 50°C50°C50°C
Observed Rate Constant (k_obs) 1.5 x 10⁻⁵ s⁻¹2.0 x 10⁻⁷ s⁻¹8.0 x 10⁻⁶ s⁻¹
Half-Life (t½) ~12.8 hours~40.1 days~24.0 hours
Visualizations

Below are diagrams illustrating the key concepts discussed in this guide.

G cluster_0 Benzamide Degradation Pathway cluster_1 Catalysis Benzamide Benzamide (C₆H₅CONH₂) Products Benzoic Acid (C₆H₅COOH) + Ammonia (NH₃) Benzamide->Products Hydrolysis Water H₂O Acid Acid (H⁺) Catalysis Acid->Benzamide Accelerates Degradation Base Base (OH⁻) Catalysis Base->Benzamide Accelerates Degradation

Caption: Benzamide's primary degradation route via hydrolysis.

G cluster_0 Typical pH-Rate Profile for Amide Hydrolysis y_axis log(Degradation Rate) x_axis pH p1 p6 x_axis->p6  Optimal Stability (Neutral pH) p11 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p10->p11

Caption: Illustrative pH-rate profile for amide hydrolysis.

G cluster_workflow Accelerated Stability Study Workflow A Prepare Benzamide Solution at Optimal pH B Store Samples at Elevated Temperatures (e.g., 40°C, 50°C, 60°C) A->B C Measure Benzamide Concentration Over Time B->C D Calculate Degradation Rate Constants (k) C->D E Create Arrhenius Plot (ln k vs. 1/T) D->E F Extrapolate to Find k at Storage Temperature E->F G Calculate Shelf-Life (t₉₀) F->G

Caption: Workflow for predicting shelf-life via accelerated stability.

References
  • Teh, H. C., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Royal Society of Chemistry. Retrieved from [Link]

  • FTLOScience. (2022). How to Use the Arrhenius Equation in Stability Studies. Retrieved from [Link]

  • Teh, H. C., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Waterman, K. C. (n.d.). Predicting the Long-Term Stability of Solid-State Pharmaceuticals. SlidePlayer. Retrieved from [Link]

  • Scribd. (n.d.). Accelerate Stability Study, Arrhenius Eqn. Retrieved from [Link]

  • Masaryk University. (n.d.). Stability of pharmaceutical products. Retrieved from [Link]

  • Magari, R. T. (2003). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. Retrieved from [Link]

  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]

  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

  • Borders, C. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link]

  • Malik, K., et al. (2012). Stability Testing of Pharmaceutical Products. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]

  • Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Pharma Tutor. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Reddy, B. P., et al. (2007). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Lee, Y., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. Retrieved from [Link]

  • In-Silico Science. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link]

  • Wegst-Uhrich, S. R., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). Temperatures and times of hydrolysis reactions | Download Table. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in the synthesis of chlorinated benzamides

Technical Support Center: Synthesis of Sterically Hindered Chlorinated Benzamides Introduction: The "Ortho-Effect" Challenge Welcome to the technical support center. If you are accessing this guide, you are likely experi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Sterically Hindered Chlorinated Benzamides

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support center. If you are accessing this guide, you are likely experiencing low yields or failed couplings with 2,6-dichlorobenzoic acid (or similar poly-chlorinated congeners).

The Core Problem: The synthesis of 2,6-dichlorobenzamides presents a "perfect storm" of synthetic difficulty:

  • Steric Shielding: The two ortho-chlorine atoms create a physical blockade (Van der Waals radius ~1.75 Å), preventing the nucleophilic amine from attacking the carbonyl carbon at the optimal Bürgi-Dunitz trajectory (107°).

  • Electronic Deactivation: While chlorine is electron-withdrawing (which usually activates electrophiles), the steric bulk forces the carbonyl group out of planarity with the aromatic ring, disrupting conjugation and destabilizing the transition state.

Standard coupling reagents (EDC/HOBt) often fail here, resulting in recovered starting material or the formation of the unreactive


-acylurea byproduct. This guide details the protocols required to force this reaction to completion.

Module 1: Acid Chloride Activation (The Gold Standard)

For sterically hindered substrates, the acid chloride route is superior to in-situ coupling reagents because the resulting electrophile is smaller and more reactive. However, standard thionyl chloride reflux often fails to fully activate 2,6-dichlorobenzoic acid due to the steric bulk preventing the formation of the chlorosulfite intermediate.

Troubleshooting Guide: Acid Chloride Method

Q: I refluxed my acid with thionyl chloride (


) for 4 hours, but TLC shows unreacted acid. Why? 
A:  The steric bulk of the 2,6-dichloro motif hinders the initial attack of the carboxylic acid on thionyl chloride.
  • Solution: You must use a Vilsmeier-Haack catalyst . Add catalytic

    
    -Dimethylformamide (DMF) (1-5 mol%).
    
  • Mechanism: DMF reacts with

    
     to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile and less sterically demanding than 
    
    
    
    itself. This intermediate rapidly converts your hindered acid to the acid chloride.

Q: My acid chloride is formed (confirmed by MeOH quench/TLC), but it won't react with my amine. A: If your amine is also hindered (e.g., tert-butylamine, aniline), the activation energy is too high for standard room-temperature addition.

  • Solution:

    • Switch Solvent: Move from DCM to Toluene or Xylene.

    • Thermal Drive: Heat the coupling step to 80–110°C.

    • Base Choice: Use a non-nucleophilic, hindered base like 2,6-Lutidine or Collidine instead of Triethylamine (TEA). TEA can sometimes act as a nucleophile, leading to ketene formation or decomposition.

Protocol 1: Catalytic Vilsmeier Activation

Use this for robust substrates stable to HCl.

  • Setup: Flame-dry a 2-neck RBF under

    
    .
    
  • Activation: Suspend 2,6-dichlorobenzoic acid (1.0 equiv) in anhydrous Toluene (5 mL/mmol).

  • Catalyst: Add anhydrous DMF (0.05 equiv).

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C (Gas evolution!).

    • Note: Oxalyl chloride is preferred over thionyl chloride for easier workup (byproducts are gases:

      
      , 
      
      
      
      ,
      
      
      ).
  • Reaction: Stir at RT for 2 hours. If solution does not clarify, heat to 50°C.

  • Isolation: Evaporate solvent/excess reagent in vacuo. Re-dissolve crude acid chloride in fresh anhydrous Toluene.

  • Coupling: Add the amine (1.2 equiv) and 2,6-Lutidine (2.0 equiv). Heat to 90°C for 4-12 hours.

Module 2: The "Nuclear Option" – Ghosez’s Reagent

When your substrate is acid-sensitive (preventing the use of


) or extremely hindered, Ghosez’s Reagent  (1-chloro-

,2-trimethylpropenylamine) is the superior choice. It converts carboxylic acids to acid chlorides under neutral conditions and often works where oxalyl chloride fails.

Q: Why use Ghosez's Reagent over Oxalyl Chloride? A: Ghosez's reagent forms the acid chloride via a chloro-enamine intermediate that does not generate acidic byproducts (HCl) in the reaction matrix until the final quench. It is highly reactive but "stealthy," allowing activation of acids that prone to decarboxylation or side reactions.

Protocol 2: Neutral Activation via Ghosez’s Reagent
  • Dissolution: Dissolve hindered acid (1.0 equiv) in anhydrous DCM or

    
    .
    
  • Activation: Add Ghosez’s Reagent (1.2–1.5 equiv) at 0°C.

  • Monitoring: Stir at RT for 1–3 hours. Monitor by taking an aliquot, quenching with MeOH, and checking for the methyl ester by TLC/LCMS.

  • Coupling: Once activation is complete, add the amine (1.2 equiv) and Pyridine (2.0 equiv) directly to the reaction mixture.

  • Workup: Standard aqueous wash.

Module 3: Coupling Reagents (HATU/HOAt)

If you must avoid acid chlorides entirely (e.g., late-stage functionalization), you cannot use standard HOBt. You must use HOAt (1-Hydroxy-7-azabenzotriazole) based reagents.

Q: Why does HATU work when HBTU/EDC fails? A: The pyridine nitrogen in the HOAt moiety (the leaving group in HATU) provides a neighboring group effect (anchimeric assistance). It coordinates with the incoming amine, stabilizing the transition state and guiding the amine to the carbonyl carbon, effectively lowering the entropic penalty caused by the 2,6-dichloro steric wall.

Comparative Data: Yields for 2,6-Dichlorobenzamide Synthesis

MethodReagent SystemSteric ToleranceAcid SensitivityTypical Yield
Standard EDC / HOBtLowHigh< 20% (Fail)
Enhanced HATU / DIPEAModerateHigh65 - 80%
Acid Chloride

/ DMF (cat)
HighLow85 - 95%
Neutral Cl Ghosez's ReagentVery HighModerate90 - 98%

Visualizing the Workflow

Figure 1: Decision Tree for Reagent Selection

Use this logic flow to select the correct protocol for your specific substrate.

ReagentSelection Start Start: 2,6-Dichlorobenzoic Acid Coupling IsAcidSensitive Is the substrate acid-sensitive? Start->IsAcidSensitive IsAmineHindered Is the amine sterically hindered? IsAcidSensitive->IsAmineHindered No Ghosez PROTOCOL: Ghosez's Reagent (Neutral Activation) IsAcidSensitive->Ghosez Yes Oxalyl PROTOCOL: Oxalyl Chloride + DMF (Vilsmeier Activation) IsAmineHindered->Oxalyl Yes (e.g., Aniline, t-Butyl) HATU PROTOCOL: HATU / HOAt (Enhanced Coupling) IsAmineHindered->HATU No (Primary alkyl amine) Standard Standard EDC/HOBt (Likely to Fail)

Caption: Logical workflow for selecting the optimal coupling strategy based on substrate sensitivity and steric demand.

Figure 2: Mechanism of Ghosez's Reagent Activation

Understanding why this works for hindered substrates.

GhosezMech Acid Hindered Acid (R-COOH) Intermediate Active Intermediate (Amino-chloride adduct) Acid->Intermediate Attack Ghosez Ghosez's Reagent (Chloro-enamine) Ghosez->Intermediate AcidChloride Acid Chloride (R-COCl) Intermediate->AcidChloride Collapse (- Amide byproduct) Amide Final Amide (R-CONHR') AcidChloride->Amide + Amine / Base

Caption: Ghosez's reagent converts the acid to an acid chloride via a highly reactive chloro-enamine intermediate, bypassing the need for acidic conditions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Haloenamines.[1] Angewandte Chemie International Edition, 8(6), 454-455. [Link]
    
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

Optimization

Purification challenges and column chromatography tips for benzamide aldehydes

Introduction: The "Dual-Threat" Intermediate Benzamide aldehydes represent a unique challenge in medicinal chemistry purification. They possess a "dual-threat" chemical nature: the benzamide moiety acts as a strong hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Threat" Intermediate

Benzamide aldehydes represent a unique challenge in medicinal chemistry purification. They possess a "dual-threat" chemical nature: the benzamide moiety acts as a strong hydrogen bond donor/acceptor, leading to severe peak tailing on silica gel, while the aldehyde functionality is electrophilic and prone to oxidation (to benzoic acids) or acetal formation in alcoholic solvents.

This guide moves beyond standard protocols to address the specific physicochemical conflicts inherent to this scaffold.

Module 1: The "Sticky" Situation (Tailing & Resolution)

The Problem: You observe broad, asymmetrical peaks (tailing) or co-elution with impurities. The compound "streaks" down the TLC plate rather than forming a tight spot.

The Mechanism: The amide nitrogen protons (


 or 

) are acidic enough to hydrogen-bond strongly with the free silanol groups (

) on the surface of standard silica gel. This non-specific interaction competes with the mobile phase partitioning, causing the "tail" of the peak to drag behind.
Protocol A: The Base-Modified Mobile Phase

To suppress silanol ionization and block hydrogen bonding sites, a basic modifier is required.

  • Select Modifier: Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.5% to 1.0% v/v in the mobile phase.

  • Column Pre-treatment (Crucial):

    • Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before injecting the sample.

    • Why? If you don't pre-equilibrate, the silica will "strip" the base from the first few minutes of the run, leaving your compound unprotected during the critical initial separation.

Protocol B: The "Non-Protic" Polar Alternative

If your aldehyde is sensitive to base (risk of aldol condensation or Cannizzaro reaction), avoid TEA. Instead, switch the polar solvent from Methanol to Acetonitrile (MeCN) . MeCN is a dipole-dipole interactor that often provides sharper peak shapes for amides than protic solvents like methanol.

Decision Logic: Tailing Troubleshooting

TailingLogic Start Issue: Broad/Tailing Peak CheckSolvent Current Solvent System? Start->CheckSolvent IsMethanol DCM / Methanol CheckSolvent->IsMethanol Polar IsHexEtOAc Hexane / EtOAc CheckSolvent->IsHexEtOAc Non-Polar Step1 Add 1% TEA to Mobile Phase (Pre-flush column) IsMethanol->Step1 Standard Step2 Switch to DCM / MeCN (Avoids H-bonding protic solvent) IsMethanol->Step2 If Aldehyde Sensitive IsHexEtOAc->Step1 First Defense Step3 Use Amine-Functionalized Silica (Self-buffering) Step1->Step3 Still Tailing? Step2->Step3 Still Tailing? caption Figure 1: Decision matrix for resolving amide tailing issues.

Module 2: The Stability Trap (Aldehyde Reactivity)

The Problem: The compound degrades on the column. You spot a single spot on TLC before the column, but the fractions contain two spots or a streak.

The Mechanism:

  • Hemiacetal Formation: In Methanol (MeOH), aldehydes reversibly form hemiacetals.[1] This creates a "ghost" peak or broadens the main peak.

  • Autoxidation: Benzaldehydes oxidize to benzoic acids upon exposure to air, a process catalyzed by the high surface area of silica gel.

Data: Solvent Compatibility Matrix
Solvent SystemSuitabilityRisk FactorTechnical Note
Hexane / EtOAc ⭐⭐⭐LowBest for stability.[2] Poor solubility for polar benzamides.
DCM / MeOH HighPromotes hemiacetal formation (

).
DCM / MeCN ⭐⭐⭐LowGood solubility. No nucleophilic attack on aldehyde.
DCM / Acetone ⭐⭐MediumGood solubility. Hard to remove acetone (b.p. 56°C) without bumping.
Protocol C: The "Rapid Run" for Labile Aldehydes

If you must use methanol due to solubility:

  • Minimize Residence Time: Use a higher flow rate (e.g., 40-50 mL/min for a 12g column) to reduce on-column time.

  • Immediate Evaporation: Do not let fractions sit in methanol overnight. Evaporate immediately to reverse any hemiacetal equilibrium back to the aldehyde.

Module 3: Loading Mechanics (Solubility)

The Problem: Benzamide aldehydes are often crystalline solids with poor solubility in non-polar solvents (Hexane/Heptane). Loading them as a liquid in DCM or MeOH causes "band broadening" because the strong solvent carries the compound too far down the column before it interacts with the silica.

The Solution: Dry Loading Dry loading is the gold standard for benzamide aldehydes. It eliminates solvent effects during the critical loading phase.

Protocol D: Celite Dry Loading
  • Dissolution: Dissolve the crude benzamide aldehyde in the minimum amount of a strong solvent (DCM, Acetone, or THF). Note: Avoid MeOH if possible to prevent acetal formation during drying.

  • Adsorption: Add Celite 545 (diatomaceous earth) to the flask. Ratio: 1g of Celite per 1g of crude sample.

    • Why Celite? Unlike silica, Celite is chemically inert and less acidic, reducing the risk of aldehyde oxidation during the drying process.

  • Evaporation: Rotovap the mixture until it is a free-flowing powder.

    • Tip: If it remains "gummy," add a small amount of DCM and more Celite, then re-evaporate.

  • Loading: Pour the powder into an empty solid load cartridge (or directly onto the column bed) and cap with a frit/sand.

Workflow Visualization: Dry Loading

DryLoad Crude Crude Sample (Solid/Oil) Dissolve Dissolve in DCM/THF (Min. Volume) Crude->Dissolve AddMedia Add Celite 545 (1:1 Ratio) Dissolve->AddMedia Evap Rotovap to Free-Flowing Powder AddMedia->Evap Load Load on Column (Solid Load Cartridge) Evap->Load caption Figure 2: Optimized dry loading workflow for low-solubility benzamides.

FAQs: Troubleshooting Specific Scenarios

Q1: My NMR shows a small impurity peak at ~5.5 ppm (singlet) after using Methanol. What is it? A: This is likely the dimethyl acetal or hemiacetal of your aldehyde. Methanol acts as a nucleophile. To fix this, dissolve the product in wet DCM and add a drop of dilute HCl (or simply stir with water/DCM) to hydrolyze the acetal back to the aldehyde, then re-dry. In the future, switch to Acetonitrile/DCM.

Q2: Can I use amine-functionalized silica (NH2-silica) for aldehydes? A: Proceed with caution. While NH2-silica eliminates the need for TEA (solving the tailing issue), primary amines can react with aldehydes to form imines (Schiff bases) .

  • Test: Run a small scale pilot.[3] If the aldehyde is sterically hindered (e.g., ortho-substituted), it may be stable.

  • Alternative: Use "Diol" functionalized silica, which is less acidic than standard silica but non-reactive toward aldehydes.

Q3: My compound turned into a white solid that doesn't dissolve in the original solvent. A: You likely oxidized your aldehyde to the corresponding benzoic acid . This is common if the column ran slowly or the silica was old. Confirm with LCMS (M+16 mass shift). To prevent this, flush the column with Nitrogen before use or add a radical inhibitor (like BHT) to the collection flask (not recommended if high purity is needed).

References

  • Teledyne ISCO. (2023). Overview of SiliaSep Flash Cartridges: Amine-Functionalized Silica Applications.Link

  • Biotage. (2023).[1][4] Dry Loading vs. Liquid Loading: Which Provides Better Flash Chromatography Results? Biotage Blog. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Solvent Systems and Acid Sensitivity. Department of Chemistry. Link

  • Waters Corporation. (2023). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Application Note. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR spectroscopy peaks for amide and aldehyde functional groups

[1][2][3] Executive Summary In drug discovery and organic synthesis, distinguishing between amide and aldehyde intermediates is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive, Infra...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In drug discovery and organic synthesis, distinguishing between amide and aldehyde intermediates is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) spectroscopy offers a rapid, cost-effective method for real-time reaction monitoring.

However, the carbonyl region (1600–1750 cm⁻¹) is notoriously crowded. Misinterpretation often occurs because conjugated aldehydes and amides can both absorb near 1680 cm⁻¹. This guide provides a definitive, mechanism-based framework to distinguish these groups, relying not just on the carbonyl stretch, but on the diagnostic Fermi resonance of aldehydes and the Amide A/II bands of amides.

Mechanistic Foundations: Why They Absorb Where They Do

To interpret the spectra accurately, one must understand the vibrational physics driving the peak positions.

The Aldehyde "Fermi Resonance" (The Smoking Gun)

The most reliable indicator of an aldehyde is not the carbonyl peak alone, but the unique C-H stretching doublet.[1]

  • Mechanism: The fundamental C-H stretch of the aldehyde group (~2800 cm⁻¹) has nearly the same energy as the first overtone of the aldehyde C-H bending vibration (~1390 cm⁻¹ × 2 ≈ 2780 cm⁻¹).

  • Result: These two energy levels couple (Fermi Resonance), splitting the signal into two distinct bands: one at ~2820 cm⁻¹ and one at ~2720 cm⁻¹ .

  • Diagnostic Value: The lower frequency band (2720 cm⁻¹) is usually isolated from alkyl C-H stretches, making it the "smoking gun" for aldehydes.

Amide Resonance & Hydrogen Bonding

Amides exhibit lower carbonyl frequencies than aldehydes due to the resonance delocalization of the nitrogen lone pair into the carbonyl oxygen.

  • Resonance Effect: The partial double bond character of the C-N bond weakens the C=O bond, lowering its force constant and reducing the wavenumber to 1630–1690 cm⁻¹ .

  • Hydrogen Bonding: In solid or concentrated samples, intermolecular Hydrogen bonding further weakens the C=O bond, shifting the Amide I band to lower frequencies and broadening the Amide A (N-H stretch) band.

Comparative Peak Analysis

The following table synthesizes characteristic data for distinguishing these groups. Note that "Amide I" refers primarily to the C=O stretch, while "Amide II" involves N-H bending and C-N stretching.[2]

Table 1: Diagnostic IR Peaks for Aldehydes vs. Amides
FeatureAldehyde (R-CHO) Primary/Secondary Amide (R-CONHR) Tertiary Amide (R-CONR₂)
C=O Stretch 1720–1740 cm⁻¹ (Saturated)1680–1710 cm⁻¹ (Conjugated)1630–1690 cm⁻¹ (Amide I)Strong, broad intensity1630–1670 cm⁻¹ Strong intensity
C-H / N-H Stretch Fermi Doublet: ~2820 cm⁻¹ & ~2720 cm⁻¹ (Diagnostic)Amide A: 3100–3500 cm⁻¹ 1 or 2 bands depending on substitutionNone in the 3300 cm⁻¹ region.(Major differentiator from 1°/2° amides)
Bending Modes ~1390 cm⁻¹ (C-H bend)Often obscured1500–1600 cm⁻¹ (Amide II)N-H bend + C-N stretchNone (Tertiary amides lack the Amide II band)
Key Differentiator Look for the 2720 cm⁻¹ peak. If present, it is an aldehyde.[3]Look for N-H bands (3300) and Amide II (1550) .Lack of N-H and Lack of Fermi doublet . Lower C=O freq than aldehyde.

Visualizing the Decision Logic

When analyzing an unknown spectrum with a carbonyl peak, follow this logic flow to assign the functional group.

SpectralDecisionTree Start Start: Strong Peak at 1630-1750 cm⁻¹? CheckFermi Check 2700-2850 cm⁻¹ region Is there a doublet (esp. ~2720)? Start->CheckFermi Aldehyde CONFIRMED: Aldehyde (Fermi Resonance) CheckFermi->Aldehyde Yes CheckNH Check 3100-3500 cm⁻¹ region Are there medium/strong bands? CheckFermi->CheckNH No AmidePrimSec CONFIRMED: 1° or 2° Amide (Amide A + Amide I/II present) CheckNH->AmidePrimSec Yes CheckFreq Check Exact C=O Position Is it < 1680 cm⁻¹? CheckNH->CheckFreq No AmideTert PROBABLE: Tertiary Amide (Low freq C=O, No N-H, No Fermi) CheckFreq->AmideTert Yes (<1680) Other Other Carbonyl (Ketone, Ester, Acid) CheckFreq->Other No (>1700)

Figure 1: Logical decision tree for distinguishing Amides from Aldehydes based on spectral features.

Experimental Validation Protocol

To ensure the peaks observed are genuine and not artifacts (e.g., atmospheric water interfering with the Amide region), use this self-validating protocol.

Sample Preparation (Critical Step)

Water absorbs strongly at ~1640 cm⁻¹ (H-O-H bend) and ~3300 cm⁻¹ (O-H stretch), which perfectly mimics a Primary Amide.

  • Solids: Dry the sample in a vacuum desiccator over P₂O₅ for at least 2 hours.

  • Liquids: Store over molecular sieves (3Å or 4Å) to remove trace moisture.

  • Background: Run a fresh background scan immediately before the sample to subtract atmospheric water vapor.

Workflow for Unknown Identification

ExperimentalWorkflow Prep Sample Drying (Remove Water) Bg Background Scan (Air/Solvent) Prep->Bg Clean Crystal Acq Data Acquisition (4 cm⁻¹ res, 16 scans) Bg->Acq Apply Sample Process Processing (Baseline Corr.) Acq->Process Analyze Peak Picking (Identify 2720 & 1650) Process->Analyze

Figure 2: Standardized workflow to minimize solvent/moisture interference in amide/aldehyde analysis.

Troubleshooting Overlap

Scenario: You have a conjugated aldehyde (e.g., Benzaldehyde) absorbing at 1700 cm⁻¹ and a secondary amide absorbing at 1690 cm⁻¹.

  • Differentiation:

    • Aldehyde: Zoom in on 2700–2850 cm⁻¹.[4] The doublet must be there.

    • Amide: Look at 1550 cm⁻¹.[2] The Amide II band (N-H bending) is strong in secondary amides but completely absent in aldehydes.

References

  • NIST Chemistry WebBook. Benzaldehyde IR Spectrum. National Institute of Standards and Technology.[5][6] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017).[1] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy: Aldehydes and Ketones. Available at: [Link][7][8][2][9][10][11][12][13][14][15][16]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[17] Available at: [Link]

  • ResearchGate. Assignments and % composition of the amide I-amide II band components. Available at: [Link][16]

Sources

Comparative

X-ray crystallography data for 4-chloro-N-(3-formylphenyl)benzamide confirmation

Topic: X-ray Crystallography Data for 4-Chloro-N-(3-formylphenyl)benzamide Confirmation Content Type: Publish Comparison Guide Executive Summary This guide provides a technical framework for the structural confirmation o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 4-Chloro-N-(3-formylphenyl)benzamide Confirmation Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for the structural confirmation of 4-chloro-N-(3-formylphenyl)benzamide (CAS: 721409-05-8), a critical building block in the synthesis of Schiff base ligands and pharmaceutical intermediates. While Nuclear Magnetic Resonance (NMR) confirms functional group connectivity, it fails to definitively resolve the 3D conformational locking and intermolecular hydrogen bonding networks that dictate solid-state stability and bioavailability.

This guide compares the X-ray crystallographic characterization of the target molecule against established Reference Standards (specifically the isostructural 3-methyl and 3-methoxy analogs) to provide a robust confirmation protocol.

Core Directive: The Necessity of X-ray Confirmation

In drug development, the "benzamide linker" is a privileged scaffold. However, the introduction of a reactive formyl group (-CHO) at the meta position of the N-phenyl ring introduces specific stability challenges:

  • Conformational Polymorphism: The formyl group can rotate, leading to different crystal packing motifs (syn/anti relative to the amide).

  • Hydrogen Bonding: Unlike the methyl analog, the formyl group is a hydrogen bond acceptor, potentially altering the supramolecular architecture from simple chains to complex sheets.

Comparison of Analytical Methods:

Feature1H NMR (Solution) X-ray Crystallography (Solid State) Verdict
Connectivity ExcellentExcellentNMR is faster.
3D Conformation Averaged (dynamic)Fixed (static)X-ray is required for binding site modeling.
Intermolecular H-Bonds InvisibleDirectly ObservableX-ray is the Gold Standard.
Torsion Angles Inferred (NOE)Precise MeasurementX-ray provides exact geometry.
Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for diffraction, a slow-evaporation technique is recommended over rapid precipitation to minimize twinning.

Synthesis Workflow
  • Reactants: 4-chlorobenzoyl chloride (1.0 eq) + 3-aminobenzaldehyde (1.0 eq).

  • Solvent: Dry THF or Dichloromethane with Et3N base.

  • Conditions: 0°C to RT, 4 hours.

Crystallization Protocol (Self-Validating)
  • Dissolution: Dissolve 50 mg of purified product in 5 mL of Ethanol/Chloroform (1:1 v/v) .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Vapor Diffusion: Place the vial inside a larger jar containing n-hexane. Cap the large jar, leave the small vial open.

  • Timeline: Allow to stand undisturbed at 4°C for 72-96 hours.

  • Validation: Crystals should be colorless prisms/blocks. Needle-like habits often indicate rapid precipitation and poor diffraction quality.

Workflow Visualization

CrystallizationProtocol Reactants Reactants: 4-Cl-Benzoyl Chloride + 3-Aminobenzaldehyde Reaction Acylation (THF, Et3N, 0°C) Reactants->Reaction Workup Workup: Wash (HCl/NaHCO3) Dry (Na2SO4) Reaction->Workup Cryst Crystallization: Vapor Diffusion (EtOH/CHCl3 -> Hexane) Workup->Cryst Xray X-ray Diffraction (Mo Kα, 293K) Cryst->Xray Single Crystal Selection

Figure 1: Optimized synthesis and crystallization workflow for benzamide derivatives.

Comparative Data Analysis: Target vs. Reference Standards

Since the specific formyl-derivative data is often proprietary or generated in-house, it must be validated against the Reference Standard: 4-Chloro-N-(3-methylphenyl)benzamide . The structural similarity allows for "Isostructural Verification."

Reference Standard Data (Benchmark)
  • Compound: 4-Chloro-N-(3-methylphenyl)benzamide [Source: Acta Cryst. E67, o2903]

  • Relevance: The methyl group (-CH3) is sterically similar to the formyl group (-CHO) but lacks H-bond accepting capacity. Deviations in the Target's cell parameters indicate the influence of the formyl H-bonds.

ParameterReference Standard (Methyl) Target Prediction (Formyl) Significance of Deviation
Crystal System MonoclinicMonoclinic (Expected)Retention of symmetry indicates similar packing.
Space Group P21/cP21/c or P21/nCommon for centrosymmetric benzamides.
a (Å) 13.4379(9)~13.4 - 13.6Slight expansion due to formyl dipole.
b (Å) 10.2493(11)~10.2 - 10.4Critical Axis: Parallel to stacking direction.
c (Å) 9.2600(7)~9.2 - 9.5-
β (Angle) 92.893(6)°90° - 105°-
Dihedral Angle 12.4(1)°10° - 30°Twist between rings. Formyl may flatten this.
Key Structural Features for Confirmation

To confirm the 4-chloro-N-(3-formylphenyl)benzamide structure, the refined model must exhibit:

  • Amide Bond Geometry: The C=O and N-H bonds of the amide linkage should be anti to each other (trans-amide), a feature conserved across this class [1].

  • Formyl Group Orientation: The formyl oxygen should participate in a weak intermolecular interaction (C-H...O) or dipole alignment, distinct from the methyl analog.

  • Dihedral Twist: The angle between the chlorophenyl ring and the formylphenyl ring is critical. In the methyl analog, this is ~12.4°. If the formyl group forms an intramolecular H-bond with the amide nitrogen (unlikely due to geometry) or ortho-hydrogens, this angle will lock rigidly.

Mechanistic Insight: Hydrogen Bonding Network

The primary driver of stability in this crystal lattice is the N-H...O=C intermolecular hydrogen bond, forming infinite 1D chains.

Comparative Pathway:

  • Methyl Analog: Forms C(4) chains running along the c-axis.

  • Formyl Target: Expected to form similar C(4) chains, BUT the formyl oxygen acts as a secondary acceptor, potentially linking these chains into 2D sheets .

HBonding cluster_packing Crystal Lattice Stabilization MolA Molecule A (Donor N-H) MolB Molecule B (Acceptor C=O) MolA->MolB Primary H-Bond (Strong, ~2.9 Å) MolC Molecule C (Formyl Interaction) MolB->MolC Secondary Interaction (Weak C-H...O)

Figure 2: Predicted hydrogen bonding network. The primary amide interaction drives crystallization, while the formyl group directs secondary packing.

References
  • Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2903. Link

  • Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E, 67, o3171. Link

  • PubChem. (2025). 4-Chlorobenzamide Compound Summary. National Library of Medicine. Link

  • CymitQuimica. (2025). 4-Chloro-N-(3-formylphenyl)benzamide Product Data. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-chloro-N-(3-formylphenyl)benzamide

Executive Safety Assessment 4-chloro-N-(3-formylphenyl)benzamide presents a dual-hazard profile that dictates its disposal pathway. Unlike standard organic waste, this compound contains a chlorine substituent and a react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

4-chloro-N-(3-formylphenyl)benzamide presents a dual-hazard profile that dictates its disposal pathway. Unlike standard organic waste, this compound contains a chlorine substituent and a reactive formyl (aldehyde) group .

  • The Chlorine Factor: The presence of the chlorine atom mandates that this chemical MUST be segregated into the Halogenated Waste stream. Incineration of halogenated compounds in non-specialized facilities can release dioxins and hydrochloric acid; therefore, it requires high-temperature incineration with flue gas scrubbing.

  • The Aldehyde Factor: The formyl group is susceptible to oxidation. It must NOT be commingled with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste container, as this can generate heat or pressure.

Physical & Chemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Solid (Powder)Dispose as solid waste unless dissolved in process solvents.
Molecular Formula C₁₄H₁₀ClNO₂Halogenated (Cl). Requires "Halogenated" waste tag.[1][2]
Solubility Low (Water), High (DMSO, MeOH)Do not attempt to flush down drains.
Reactivity Aldehyde groupINCOMPATIBLE with strong oxidizers and strong bases.[3]

Waste Segregation Protocol (The "Red Line" Rule)

The most critical error in laboratory disposal is misclassification. Follow this segregation logic to ensure compliance and safety.

The Decision Matrix[2]
  • Is it pure solid?

    
    Solid Hazardous Waste (Halogenated) .
    
  • Is it dissolved in solvent?

    
    Liquid Hazardous Waste (Halogenated) .
    
  • Is it mixed with oxidizers?

    
    Quench/Neutralize  before containerization.
    

DisposalWorkflow Start Waste Generation (4-chloro-N-(3-formylphenyl)benzamide) StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid Solution StateCheck->Liquid Dissolved HalogenCheck Confirm Halogenated Stream Solid->HalogenCheck Liquid->HalogenCheck BinSolid Bin: Solid Hazardous Waste (Label: Halogenated) HalogenCheck->BinSolid If Solid BinLiquid Bin: Halogenated Solvent Waste (High BTU) HalogenCheck->BinLiquid If Liquid Incineration Final Disposal: High-Temp Incineration BinSolid->Incineration BinLiquid->Incineration

Figure 1: Decision tree for segregating halogenated benzamide waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid / Weighing Residue

Objective: Contain dust and prevent environmental release.

  • Containment: Collect the solid in a sealable container.

    • Preferred: High-Density Polyethylene (HDPE) wide-mouth jar.

    • Acceptable: Original glass vial with a chemically resistant cap (PTFE-lined).

  • Debris Management: Contaminated weigh boats, spatulas, and gloves must be treated as Solid Hazardous Waste . Do not throw these in the regular trash. Double-bag them in clear polyethylene bags (4 mil thickness).

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituent: "4-chloro-N-(3-formylphenyl)benzamide" (Do not use abbreviations).[4][5][6]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Note: Write "Halogenated" clearly on the tag.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Objective: Prevent solvent incompatibility and leaks.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DCM, DMSO, Methanol) is compatible with the "Halogenated Waste" carboy.

    • Note: Since the compound itself is halogenated, the entire solution defaults to the Halogenated Waste stream, even if the solvent is non-halogenated (e.g., Methanol).

  • Transfer: Pour into the designated Halogenated Organic Solvent carboy (typically red or yellow safety cans, or HDPE carboys).

    • Warning: Never fill containers >90% full to allow for thermal expansion.

  • No Oxidizers: Ensure no peroxides or nitric acid are present in the waste stream. If the reaction involved oxidizers, test for peroxides and quench before adding to the main waste carboy.

Emergency Procedures: Spills & Exposure

Dry Spill (Powder)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is >10g, use a N95 or P100 respirator to avoid inhalation.

  • Cleanup:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a wide-mouth hazardous waste jar.

    • Clean the surface with a soap/water solution.[7][8]

  • Disposal: Label the cleanup debris as "Hazardous Waste - Halogenated Debris".

Wet Spill (Solution)
  • Absorb: Use an inert absorbent (Vermiculite, Bentonite, or commercial spill pads). Do not use paper towels for large solvent spills if the solvent is flammable.

  • Collect: Scoop absorbed material into a heavy-duty plastic bag or bucket.

  • Ventilate: Ensure the fume hood is active or open windows if safe.

Final Destruction Methodology

Why strict segregation matters.

Upon collection by your EHS (Environmental Health & Safety) provider, this waste stream undergoes High-Temperature Incineration .

  • Process: The waste is injected into a rotary kiln incinerator operating at >1000°C.

  • Chemistry: The organic skeleton is oxidized to CO₂ and H₂O.

  • Scrubbing: The chlorine atom forms Hydrogen Chloride (HCl) gas. The facility's wet scrubber system neutralizes this acid gas using caustic soda (NaOH) to prevent acid rain emissions.

    • Self-Validating Logic: If you throw this in the "Non-Halogenated" bin, the waste might be sent to a fuel-blending facility (used for cement kilns) that may not have adequate acid-scrubbing capabilities, leading to regulatory violations and equipment corrosion.

References

  • PubChem. (2025).[9] 4-chloro-N-(3-formylphenyl)benzamide Compound Summary. National Library of Medicine. [Link]

  • Temple University EHS. (2025). Halogenated Solvents in Laboratories - Disposal Guide. [Link]

Sources

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